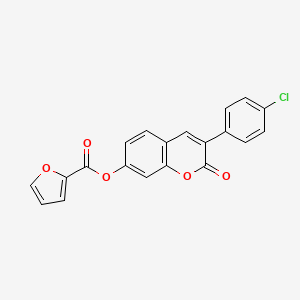![molecular formula C17H22ClNO3 B2824676 Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate CAS No. 1260885-80-0](/img/structure/B2824676.png)
Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate, commonly known as TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain. Inhibition of EAATs by TBOA leads to an increase in extracellular glutamate levels, which can have profound effects on neuronal function and behavior.
Mechanism of Action
TBOA acts as a non-competitive inhibitor of Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate, binding to the transporter protein and preventing the reuptake of glutamate. This leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors, resulting in changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
TBOA has been shown to have a variety of biochemical and physiological effects on neuronal function. It can increase the frequency and amplitude of spontaneous excitatory postsynaptic currents (EPSCs) and enhance synaptic plasticity in the hippocampus. TBOA has also been shown to increase the susceptibility to seizures in animal models, suggesting that excessive glutamate release can have deleterious effects on neuronal function.
Advantages and Limitations for Lab Experiments
TBOA is a useful tool for investigating the role of glutamate transporters in various neurological disorders and synaptic plasticity. Its ability to modulate glutamate neurotransmission can provide valuable insights into the mechanisms underlying these processes. However, TBOA has some limitations in lab experiments. It is a non-specific inhibitor of Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate and can also affect other glutamate receptors, making it difficult to interpret the results of experiments. Additionally, TBOA can be toxic to cells at high concentrations, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on TBOA. One area of interest is the development of more specific inhibitors of Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate that can selectively target different transporter subtypes. This could provide a more nuanced understanding of the role of glutamate transporters in different neurological disorders. Another area of interest is the use of TBOA in combination with other drugs to treat neurological disorders. For example, TBOA has been shown to enhance the effects of certain antiepileptic drugs in animal models, suggesting that it could be used as an adjunct therapy for epilepsy. Finally, TBOA could be used to investigate the role of glutamate transporters in other physiological processes, such as pain perception and addiction.
Synthesis Methods
TBOA can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with 2-chlorobenzyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure TBOA.
Scientific Research Applications
TBOA has been extensively studied in the field of neuroscience research due to its ability to modulate glutamate neurotransmission. It has been used to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TBOA has also been used to study the effects of glutamate on synaptic plasticity, learning, and memory.
properties
IUPAC Name |
tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-9-8-15(20)13(11-19)10-12-6-4-5-7-14(12)18/h4-7,13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZLLCBDFIWOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91755322 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2824593.png)

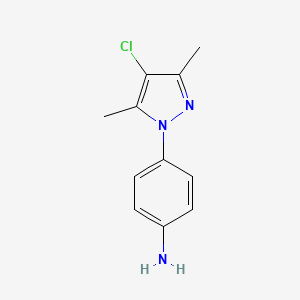
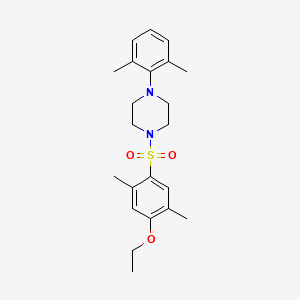
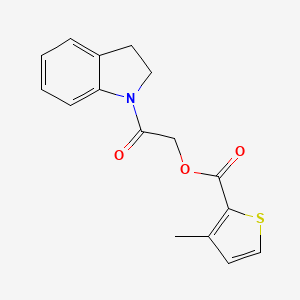

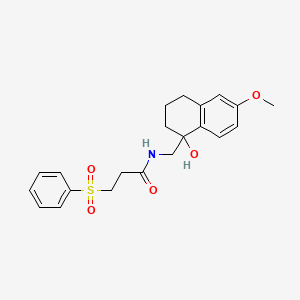
![1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2824603.png)
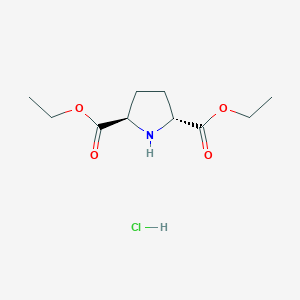
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide](/img/structure/B2824605.png)

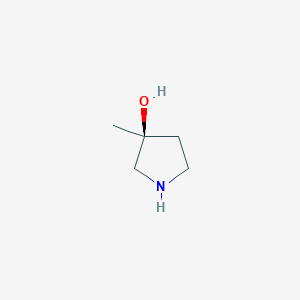
![N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2824610.png)
